N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a structurally complex molecule featuring a quinazolinone core substituted with a 3-nitrobenzyl group at the N1 position and a propanamide linker connected to a 1,3-benzodioxole moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
Properties
Molecular Formula |
C26H22N4O7 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H22N4O7/c31-24(27-14-17-8-9-22-23(13-17)37-16-36-22)10-11-28-25(32)20-6-1-2-7-21(20)29(26(28)33)15-18-4-3-5-19(12-18)30(34)35/h1-9,12-13H,10-11,14-16H2,(H,27,31) |
InChI Key |
UXXAVTPEMPOSDU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Formation of the tetrahydroquinazolinone moiety: This can be synthesized through the cyclization of an appropriate amide precursor.
Coupling reactions: The final step involves coupling the benzodioxole, nitrophenyl, and tetrahydroquinazolinone intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide exhibit anticancer properties. For instance, studies involving molecular docking have shown that derivatives can bind effectively to DNA and Bovine Serum Albumin (BSA), indicating potential as anticancer agents .
Case Study:
A study evaluated the anticancer activity of a related compound using the MTT assay against various cancer cell lines including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The results demonstrated significant cytotoxicity, suggesting that these compounds may inhibit cancer cell proliferation effectively .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
Antiprotozoal Activity
The structural characteristics of this compound suggest potential antiprotozoal activity. Similar compounds have been evaluated for their effectiveness against protozoan parasites like Trichomonas vaginalis, showing promising results in preliminary studies .
Synthesis and Structural Investigations
The synthesis of this compound involves multi-step reactions that incorporate various reagents and conditions to ensure high yields and purity.
Synthesis Overview:
- Starting Materials: Benzodioxole derivatives and nitrobenzyl compounds.
- Reagents: Use of K2CO3 as a base in DMF solvent.
- Yield: Typically ranges from 60% to 90% depending on reaction conditions.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with specific biological targets such as enzymes involved in cancer progression and microbial resistance mechanisms.
Findings:
Docking simulations indicate strong interactions with target proteins, which may elucidate the mechanism of action for its biological activities.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Nitrobenzyl vs. Benzoylphenyl Groups
- Target Compound: The 3-nitrobenzyl group’s electron-withdrawing nitro (-NO₂) group may enhance binding to electron-rich biological targets (e.g., enzyme active sites).
- N-(1,3-Benzodioxol-5-yl)-2-(3-Benzoylphenyl)propanamide (): Substituted with a benzoylphenyl group, which introduces a ketone functional group. This could alter solubility and π-π stacking interactions compared to the nitrobenzyl group .
Propanamide Linker Modifications
- Target Compound : Uses a straightforward propanamide linker, balancing flexibility and rigidity.
Data Table: Comparative Analysis
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound may improve binding affinity to targets like kinases compared to electron-donating groups (e.g., methyl in ) .
- Benzodioxole’s Role : The 1,3-benzodioxole moiety, shared with and , is associated with enhanced metabolic stability, making it advantageous in drug design .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzodioxole moiety and a quinazoline derivative, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties and enzyme inhibition.
Anticancer Activity
A study synthesized benzodioxole-based dithiocarbamate derivatives and evaluated their cytotoxic effects against various cancer cell lines. Among these derivatives, compounds similar to this compound exhibited significant inhibitory effects on C6 rat glioma cells with an IC50 value comparable to cisplatin (IC50 = 19.00 ± 5.29 μg/mL) . The most promising derivative showed an IC50 of 23.33 ± 7.63 μg/mL against the same cell line.
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on human carbonic anhydrases (hCA-I and hCA-II), which are important enzymes involved in various physiological processes. The tested derivatives displayed superior inhibitory activity compared to acetazolamide, a well-known carbonic anhydrase inhibitor . Notably, some derivatives achieved IC50 values in the nanomolar range (e.g., 0.346 nM for hCA-I), indicating potent enzyme inhibition potential.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups in this compound contributes significantly to its anticancer and enzyme inhibitory activities. The benzodioxole moiety enhances lipophilicity and facilitates cellular uptake, while the quinazoline core is linked to various pharmacological effects.
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a recent evaluation of benzodioxole derivatives against A549 human lung adenocarcinoma cells and C6 glioma cells, it was found that while some compounds were effective against glioma cells, they showed limited efficacy against lung adenocarcinoma cells . This highlights the importance of targeting specific cancer types when developing new therapeutic agents.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrases by benzodioxole derivatives indicated that modifications to the benzodioxole structure could lead to enhanced inhibitory effects . This finding suggests that further structural optimization could yield more effective inhibitors for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide, and how are reaction conditions optimized?
- The synthesis typically involves multi-step organic reactions, starting with condensation of benzo[d][1,3]dioxole derivatives with activated quinazolinone intermediates. Key steps include:
- Amide coupling : Use of acid chlorides or carbodiimide-based coupling agents (e.g., EDCI) in aprotic solvents like DMF or chloroform, with triethylamine as a base .
- Heterocycle formation : Cyclization reactions under reflux conditions (e.g., ethanol or acetonitrile at 80°C) to form the quinazolinone core .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry, with deuterated DMSO or CDCl3 as solvents .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .
- X-ray Crystallography : SHELX software (SHELXL for refinement) to resolve crystal structures, particularly for assessing dihydroquinazolinone ring conformation .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to quantify purity (>98% for biological assays) .
Q. What are the primary biological targets or mechanisms of action under investigation?
- The compound’s quinazolinone and benzodioxole moieties suggest interactions with:
- Kinase inhibition : Potential ATP-binding site competition in tyrosine kinases (e.g., EGFR) due to structural similarity to known inhibitors .
- Epigenetic modulation : Benzodioxole groups may inhibit histone deacetylases (HDACs) or DNA methyltransferases .
- Preliminary in vitro studies report IC50 values in the low micromolar range (1–10 µM) against cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Methodological harmonization : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability. For example, discrepancies in antiproliferative activity may arise from differences in MTT assay protocols (e.g., 48 vs. 72-hour exposure) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm specificity for proposed targets (e.g., EGFR, HDAC6) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from independent studies .
Q. What strategies improve yield and scalability in large-scale synthesis?
- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety and reduce purification complexity .
- Catalyst screening : Test Pd/C or Ni-based catalysts for nitro-group reduction steps to avoid over-reduction byproducts .
- Process simulation : Use COMSOL Multiphysics or Aspen Plus to model reaction kinetics and optimize temperature/pressure profiles .
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., PDB ID 1M17) and prioritize substituents at the 3-nitrobenzyl position .
- MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : ML algorithms (random forest, SVM) trained on IC50 data to predict bioactivity of novel analogs .
Q. What experimental designs address poor solubility in pharmacological assays?
- Co-solvent systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in cell culture media .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability .
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., ester linkages) at the propanamide terminus to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
